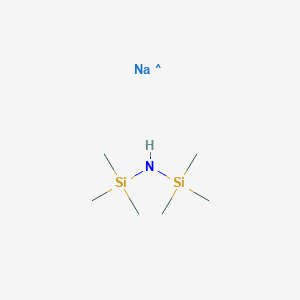
Sodium bis(trimethylsilyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium hexamethyldisilazane is typically synthesized by the reaction of hexamethyldisilazane with sodium hydride. The reaction proceeds as follows:
(CH₃)₃Si2NH+NaH→NaN(Si(CH₃)₃)₂+H₂
This reaction is usually carried out in an inert atmosphere to prevent the highly reactive sodium hydride from reacting with moisture or oxygen .
Industrial Production Methods: On an industrial scale, sodium hexamethyldisilazane is produced using similar methods but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve these goals .
Analyse Chemischer Reaktionen
Deprotonation Reactions
NaHMDS excels at abstracting protons from weakly acidic substrates, forming reactive intermediates essential for bond-forming processes. Key applications include:
Enolate Formation
-
Substrates : Ketones, esters, amides.
-
Conditions : Anhydrous THF or toluene at −78°C to 25°C.
-
Products : Stabilized enolates for aldol additions or alkylation .
Example Reaction :
RCO2R’+NaHMDS→RC(OLi)OR’+HN(SiMe3)2
Wittig Reagent Generation
-
Substrates : Phosphonium salts (e.g., Ph₃P⁺CH₂R).
Application :
Ph3P+CH2RNaHMDSPh3P=CHRR’CHOR’CH=CHR
Dehydrohalogenation and Carbene Generation
NaHMDS mediates elimination reactions to access high-energy intermediates:
Substitution Reactions
NaHMDS facilitates nucleophilic substitutions, particularly in amine synthesis:
Alkylation of Amides
-
Substrates : Primary/secondary alkyl halides.
-
Conditions : Room temperature in THF.
Example :
R2NH+R’XNaHMDSR2NR’+HX
Polymerization Catalysis
NaHMDS enhances transition metal-catalyzed polymerizations:
Phenylacetylene Polymerization
-
System : Rhodium(I) catalysts.
-
Role : Activates monomer via deprotonation, accelerating chain propagation .
Outcome : High-molecular-weight conjugated polymers with tunable electronic properties.
Silicon-Based Transformations
NaHMDS participates in silane and siloxane chemistry:
Silylation of Alcohols
Reaction Conditions and Solvent Compatibility
Structural Insights Impacting Reactivity
In solution, NaHMDS adopts a trimeric structure (Na₃N₃ ring), enhancing its basicity by concentrating negative charge . This aggregation state explains its superior performance compared to monomeric bases like LDA.
Wissenschaftliche Forschungsanwendungen
Sodium hexamethyldisilazane has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which sodium hexamethyldisilazane exerts its effects is through its strong basicity. It readily deprotonates weak acids, generating corresponding anions that can participate in further chemical reactions. The compound’s non-nucleophilic nature ensures that it does not interfere with the reaction substrates .
Vergleich Mit ähnlichen Verbindungen
Lithium bis(trimethylsilyl)amide (LiN(Si(CH₃)₃)₂): Similar in structure and reactivity but uses lithium instead of sodium.
Potassium bis(trimethylsilyl)amide (KN(Si(CH₃)₃)₂): Another similar compound that uses potassium.
Uniqueness: Sodium hexamethyldisilazane is unique due to its balance of strong basicity and non-nucleophilic nature, making it highly effective in deprotonation reactions without interfering with the reaction substrates .
Eigenschaften
Molekularformel |
C6H19NNaSi2 |
|---|---|
Molekulargewicht |
184.38 g/mol |
InChI |
InChI=1S/C6H19NSi2.Na/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3; |
InChI-Schlüssel |
QKNDAUTYSODFJV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N[Si](C)(C)C.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















